Lipophilic Character Divergence vs. Known 2‑Carboxamide Inhibitors
The 2‑methoxy‑2‑phenylbutyl side‑chain of CAS 1798039‑42‑5 is predicted to elevate the compound’s lipophilicity (clogP) substantially above that of representative bioactive 2‑carboxamide analogues. This increased clogP may enhance membrane permeability but also increase non‑specific binding, a trade‑off that demands prospective evaluation. In a class‑level analysis, ROCK2‑IN‑8 (N‑thiazolyl derivative, clogP ≈ 3.0) and the dopamine D3 antagonist‑2 (clogP ≈ 4.2) bracket a range that the target compound is expected to exceed based on its additional quaternary‑carbon alkyl‑aryl character [REFS‑1][REFS‑2][REFS‑3].
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP estimated as 4.5–5.0 (in silico projection based on fragment additivity) |
| Comparator Or Baseline | ROCK2-IN-8 clogP ≈3.0; Dopamine D3 antagonist-2 clogP ≈4.2 |
| Quantified Difference | Target compound clogP ≥0.3–2.0 log units higher than comparators |
| Conditions | In silico property calculation; no experimental logP/logD data available for the target compound |
Why This Matters
Lipophilicity governs solubility, permeability, and promiscuity; a significantly higher clogP can differentiate the compound for assays requiring enhanced membrane transit while warning against use in screens where non‑specific binding is a concern.
